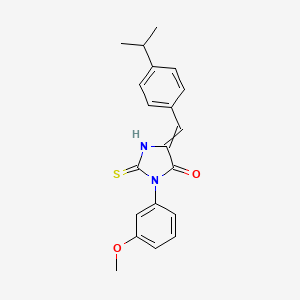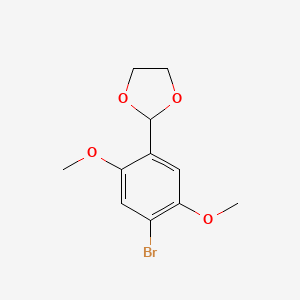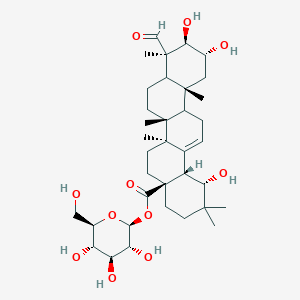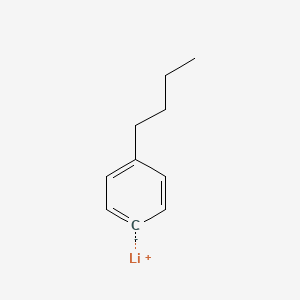![molecular formula C18H18N2 B14081478 8,16-Diazapentacyclo[7.7.4.0^{1,9}.0^{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene](/img/structure/B14081478.png)
8,16-Diazapentacyclo[7.7.4.0^{1,9}.0^{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,16-Diazapentacyclo[7.7.4.0{1,9}.0{2,7}0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene is a complex organic compound with the molecular formula C18H18N2 This compound is characterized by its unique pentacyclic structure, which includes multiple fused rings and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,16-Diazapentacyclo[7.7.4.0{1,9}.0{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions that promote the formation of the pentacyclic structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing safety measures to handle the reactive intermediates and conditions required for the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
8,16-Diazapentacyclo[7.7.4.0{1,9}.0{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophiles used.
Aplicaciones Científicas De Investigación
8,16-Diazapentacyclo[7.7.4.0{1,9}.0{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of pentacyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 8,16-Diazapentacyclo[7.7.4.0{1,9}.0{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 1,8-Dibromo-11,16-diphenyl-11,16-diazapentacyclo[6.5.5.0{2,7}.0{9,13}.0^{14,18}]octadeca-2,4,6-triene-10,12,15,17-tetrone : This compound has a similar pentacyclic structure but includes bromine and phenyl groups, which alter its chemical properties .
- 16-Azatricyclo[9.2.2.1(4,8)]hexadeca-4,6,8(16),11,13,14-hexaene : Another related compound with a tricyclic structure and nitrogen atoms, used for comparison in studies of reactivity and stability .
Uniqueness
8,16-Diazapentacyclo[7.7.4.0{1,9}.0{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene is unique due to its specific arrangement of rings and nitrogen atoms, which confer distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C18H18N2 |
|---|---|
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
8,16-diazapentacyclo[7.7.4.01,9.02,7.010,15]icosa-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C18H18N2/c1-3-9-15-13(7-1)17-11-5-6-12-18(17,19-15)14-8-2-4-10-16(14)20-17/h1-4,7-10,19-20H,5-6,11-12H2 |
Clave InChI |
FILGWNSOKXVTPK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC23C4=CC=CC=C4NC2(C1)C5=CC=CC=C5N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-4-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081403.png)
![4-[3-(Triethoxysilyl)propyl]morpholine](/img/structure/B14081410.png)
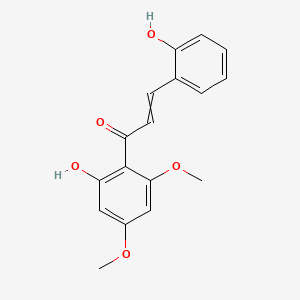
![3-[[[3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-5-methyl-1-oxohexyl]amino]methyl]-5-methyl-hexanoicAcidPhenylmethylEster](/img/structure/B14081428.png)

![1-[4-(Benzyloxy)phenyl]-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081435.png)
![2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide](/img/structure/B14081441.png)

![N-[2-(3-Nitrophenoxy)ethyl]aniline](/img/structure/B14081451.png)
